Technical Guide: Natural Sources and Isolation of Apigenin 7-O-Glucuronide
Technical Guide: Natural Sources and Isolation of Apigenin 7-O-Glucuronide
Executive Summary
Apigenin 7-O-glucuronide (A7G) is a bioactive flavonoid glycoside characterized by the attachment of a glucuronic acid moiety to the 7-hydroxyl position of the apigenin aglycone.[1][2][3][4][5][6][7] Unlike its glucoside counterpart (Apigenin 7-O-glucoside), A7G possesses a carboxylic acid group at the C-6'' position of the sugar ring, significantly altering its polarity, acidity (pKa ~2.74), and pharmacokinetics. This guide details the technical workflow for isolating high-purity A7G from botanical sources, emphasizing the critical separation of the glucuronide from co-occurring glucosides and aglycones.
Botanical Sources & Biosynthetic Context
While ubiquitous in the Lamiaceae and Asteraceae families, the abundance of A7G varies significantly. Selection of the starting material is the first critical variable in process yield.
| Plant Source | Part Used | Abundance/Relevance | Notes |
| Chrysanthemum morifolium | Flowers | High (~1.6%) | Primary industrial source. Co-occurs with Luteolin 7-O-glucuronide.[8] |
| Erigeron breviscapus | Whole Herb | Moderate | Often associated with Scutellarin (Scutellarein-7-glucuronide). |
| Scutellaria species | Aerial Parts | Moderate | S. baicalensis and S. lateriflora contain A7G alongside baicalin. |
| Perilla frutescens | Leaves | Low-Moderate | Presence is cultivar-dependent. |
| Manilkara zapota | Leaves | Moderate | Recent studies identify methyl ester derivatives alongside A7G. |
Chemotaxonomic Insight: In Chrysanthemum, A7G accumulation is often inversely proportional to Luteolin 7-O-glucoside levels, regulated by the specificity of UDP-glucuronosyltransferases (UGTs).
Pre-Isolation Considerations: Chemistry & Stability
Before initiating extraction, researchers must account for the specific physicochemical properties of the glucuronide moiety.
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Acidity & Solubility: The carboxylic acid on the glucuronic acid makes A7G more acidic and polar than Apigenin 7-O-glucoside. It is sparingly soluble in cold water and ethanol but highly soluble in alkaline aqueous solutions (due to salt formation) and polar aprotic solvents like DMSO.
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Hydrolysis Risk: The O-glycosidic bond is susceptible to acid hydrolysis. Prolonged exposure to pH < 3 at elevated temperatures (>60°C) will cleave the sugar, precipitating the insoluble aglycone (Apigenin).
-
Enzymatic Degradation: Endogenous
-glucuronidases in fresh plant material can rapidly degrade A7G. Immediate drying or freezing of plant material is mandatory.
Extraction & Fractionation Protocol
This protocol uses a polarity-gradient fractionation to enrich the glucuronide before chromatographic separation.
Step 1: Ultrasound-Assisted Extraction (UAE)
-
Solvent: 70-80% Ethanol or Methanol (aq).
-
Causality: Pure water extracts excessive polysaccharides; pure alcohol precipitates the polar glucuronides. 80% alcohol balances solubility with selectivity.
-
-
Parameters: 30-45 mins at 40°C, 350W power.
-
Procedure:
-
Pulverize dried plant material (mesh 40-60).
-
Extract with solvent (1:20 w/v ratio).
-
Filter and evaporate ethanol under reduced pressure (45°C) to obtain an aqueous residue.
-
Step 2: Liquid-Liquid Partitioning (The Critical Enrichment)
The aqueous residue contains lipids, aglycones, glucosides, and glucuronides.
-
n-Hexane Wash: Partition aqueous residue with n-Hexane (1:1 v/v, x3). Discard hexane (removes chlorophyll/lipids).
-
Ethyl Acetate (EtOAc) Partition: Partition remaining aqueous phase with EtOAc (x3).
-
Result: EtOAc removes free Apigenin and less polar methoxylated flavonoids.
-
-
n-Butanol (n-BuOH) Partition: Partition the aqueous phase with water-saturated n-BuOH (x3).[7]
-
Result:A7G concentrates in the n-BuOH phase. The highly polar diglucuronides and polysaccharides remain in the water phase.
-
Validation: Spot n-BuOH fraction on TLC; A7G appears as a dark spot under UV254, turning yellow/green with Natural Products reagent.
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Purification Workflows
Two pathways are presented: High-Speed Counter-Current Chromatography (HSCCC) for scalability and Preparative HPLC for high purity.[9]
Pathway A: HSCCC (Scalable Isolation)
HSCCC is superior for separating glucuronides from glucosides without irreversible adsorption.
-
Solvent System: Ethyl Acetate : n-Butanol : Water (4 : 1 : 5, v/v/v).[1]
-
Logic: The addition of n-Butanol increases the stationary phase retention of the polar glucuronide.
-
-
Mode: Head-to-Tail (Descending).
-
Flow Rate: 1.5 - 2.0 mL/min (system dependent).
-
Process:
-
Fill coil with Upper Phase (Stationary).
-
Pump Lower Phase (Mobile) while rotating (800-1000 rpm).
-
Inject sample dissolved in 1:1 mixture of phases.
-
Collect fractions. A7G typically elutes after the less polar glycosides.
-
Pathway B: Preparative HPLC (Polishing)
-
Column: C18 Reverse Phase (e.g., 5µm, 250 x 21.2 mm).[7]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Acid is critical to suppress ionization of the -COOH group, sharpening the peak).
-
B: Acetonitrile.
-
-
Gradient: 15% B to 35% B over 40 mins.
-
Detection: 335 nm (Band I of Flavone).[10]
Visualization of Isolation Workflow
Figure 1: Step-by-step fractionation workflow targeting the n-Butanol phase for A7G enrichment.
Structural Elucidation & Validation
Trustworthiness in isolation requires rigorous spectral validation. The distinction between the Glucuronide and Glucoside is the primary analytical challenge.
Mass Spectrometry (ESI-MS)[4][7][11]
-
Mode: Negative Ion Mode (ESI-).
-
Key Signal:
445 . -
Fragmentation (MS/MS):
-
Precursor: 445.
-
Product: 269 (Apigenin aglycone,
). -
Loss: 176 Da (Glucuronic acid moiety). Note: Glucoside loss is 162 Da.
-
Nuclear Magnetic Resonance (NMR)
Data typically recorded in DMSO-
| Position | Multiplicity | Assignment | Diagnostic Note | |
| Aglycone | ||||
| H-3 | ~6.85 | s | C-Ring | Characteristic flavone singlet.[7] |
| H-6, H-8 | 6.45, 6.80 | d ( | A-Ring | Meta-coupling. |
| H-2', H-6' | ~7.95 | d ( | B-Ring | AA'BB' system. |
| H-3', H-5' | ~6.95 | d ( | B-Ring | AA'BB' system. |
| Sugar | ||||
| H-1'' | 5.10 - 5.25 | d ( | Anomeric | |
| C-6'' | N/A | - | Carboxyl |
Validation Check: The presence of the Carbonyl Carbon signal (~170 ppm) in
Signaling Pathway Context
A7G is not merely a metabolite; it exhibits distinct biological activity, particularly in anti-inflammatory pathways.
Figure 2: A7G exerts anti-inflammatory effects by inhibiting MAPK phosphorylation and NF-κB translocation.
References
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Extraction and Purification of Apigenin-7-O-glucoside and Glucuronides. Molecules. (2018). "Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea." Link
-
HSCCC Isolation Protocols. Journal of Chromatography B. (2017). "An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC." Link
-
Chemical Properties and NMR Data. BenchChem Technical Library. "Apigenin 7-O-glucuronide: Chemical and Physical Properties." Link
-
Identification of Glucuronides. Plants. (2022). "HPLC-PDA/ESI-MS Analysis of Phenolic Compounds and Bioactivities of the Ethanolic Extract from Flowers of Moroccan Anacyclus clavatus." Link
-
Pharmacological Activity. International Journal of Molecular Sciences. (2017). "Apigenin-7-O-glucuronide inhibits LPS-induced inflammation via the NF-κB and MAPK pathways." Link
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
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